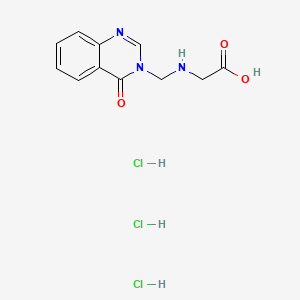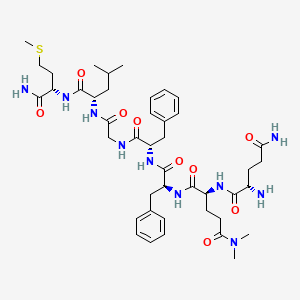![molecular formula C16H14O2S2 B14437883 1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) CAS No. 76256-33-2](/img/structure/B14437883.png)
1,1'-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is an organic compound with the molecular formula C16H14O2S2 It is characterized by the presence of two ethanone groups attached to a disulfide bridge, which is further connected to phenylene groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) typically involves the reaction of 4-acetylphenyl disulfide with appropriate reagents under controlled conditions. One common method includes the use of a disulfide exchange reaction, where 4-acetylphenyl disulfide is reacted with a thiol compound in the presence of a catalyst to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, involving steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) undergoes various types of chemical reactions, including:
Oxidation: The disulfide bridge can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The ethanone groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Nucleophiles like amines or alcohols can react with the ethanone groups under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: Corresponding substituted ethanone derivatives.
Aplicaciones Científicas De Investigación
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential role in redox biology and as a probe for disulfide bond formation and cleavage.
Medicine: Investigated for its potential therapeutic properties, including its role in modulating oxidative stress.
Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) involves its ability to undergo redox reactions. The disulfide bridge can be cleaved and reformed, allowing it to participate in various biochemical processes. This compound can interact with thiol-containing proteins, influencing their structure and function by forming or breaking disulfide bonds.
Comparación Con Compuestos Similares
Similar Compounds
N,N’-(Disulfanediyldi-2,1-phenylene)dipropanamide: Similar structure with propanamide groups instead of ethanone groups.
1,1’-(Disulfanediyldi-4,1-phenylene)diethanone: Similar structure but with different positional isomers.
Uniqueness
1,1’-[Disulfanediyldi(2,1-phenylene)]di(ethan-1-one) is unique due to its specific arrangement of ethanone groups and the disulfide bridge
Propiedades
Número CAS |
76256-33-2 |
|---|---|
Fórmula molecular |
C16H14O2S2 |
Peso molecular |
302.4 g/mol |
Nombre IUPAC |
1-[2-[(2-acetylphenyl)disulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C16H14O2S2/c1-11(17)13-7-3-5-9-15(13)19-20-16-10-6-4-8-14(16)12(2)18/h3-10H,1-2H3 |
Clave InChI |
DWYLEEOHUAYTPN-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=CC=CC=C1SSC2=CC=CC=C2C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


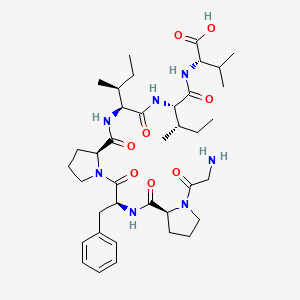
![4-[(E)-(Heptylimino)methyl]phenyl 4-(hexyloxy)benzoate](/img/structure/B14437808.png)
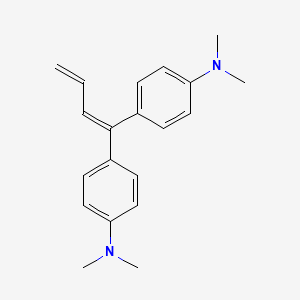
![N-[1,2-Bis(4-methoxyphenyl)butyl]-N'-butylthiourea](/img/structure/B14437816.png)
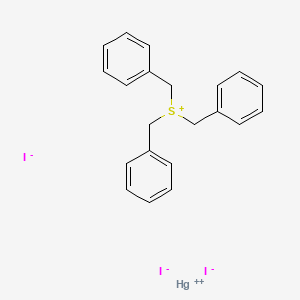
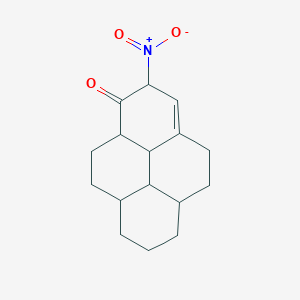
![[(2R,3S)-3-(phenylmethoxymethyl)oxiran-2-yl]methanol](/img/structure/B14437829.png)
![5-Amino-2-{[(furan-3-yl)methyl]amino}pyrimidin-4(3H)-one](/img/structure/B14437831.png)
![1-Fluorobicyclo[1.1.1]pentane](/img/structure/B14437837.png)

![ethyl 4-[3-(dibutylamino)propoxymethyl]benzoate](/img/structure/B14437849.png)
